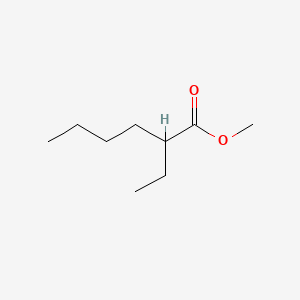

Methyl 2-ethylhexanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-6-7-8(5-2)9(10)11-3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICUISADAVMYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052559 | |

| Record name | Methyl 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Hexanoic acid, 2-ethyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

816-19-3 | |

| Record name | Methyl 2-ethylhexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=816-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-ethylhexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-ETHYLHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3100891M19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Analysis of Methyl 2-ethylhexanoate: A Technical Guide

Introduction

Methyl 2-ethylhexanoate (B8288628) is an organic compound with the chemical formula C9H18O2. As a fatty acid ester, it finds applications in the flavor and fragrance industry. A thorough understanding of its chemical structure is paramount for quality control and research and development purposes. This technical guide provides a comprehensive overview of the spectroscopic data of Methyl 2-ethylhexanoate, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The document details the experimental protocols for acquiring this data and presents the information in a clear, structured format for researchers, scientists, and drug development professionals.

Spectroscopic Data

The spectroscopic data presented below provides a detailed structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| -OCH₃ | 3.674 | Singlet | 3H | - |

| -CH(CH₂)- | 2.275 | Multiplet | 1H | - |

| -CH₂CH(CO)- | 1.63 | Multiplet | 2H | - |

| -CH₂CH₂CH(CO)- | 1.58 | Multiplet | 2H | - |

| -CH₂CH₂CH₃ | 1.52 | Multiplet | 2H | - |

| -CH₂CH₃ (ethyl) | 1.45 | Multiplet | 2H | - |

| -CH₂CH₃ (butyl) | 1.30 | Sextet | 2H | - |

| -CH₃ (ethyl) | 1.24 | Triplet | 3H | 7.5 |

| -CH₃ (butyl) | 0.885 | Triplet | 3H | 7.0 |

¹³C NMR (Carbon-13 NMR) Data [1]

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Assignment | Chemical Shift (ppm) |

| C=O | 176.84 |

| -OCH₃ | 51.22 |

| -CH(CH₂)- | 47.38 |

| -CH₂- (butyl) | 31.93 |

| -CH₂- (butyl) | 29.78 |

| -CH₂- (ethyl) | 25.59 |

| -CH₂- (butyl) | 22.73 |

| -CH₃ (butyl) | 13.97 |

| -CH₃ (ethyl) | 11.88 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound was obtained as a liquid film.[1]

| Frequency (cm⁻¹) | Functional Group | Vibration |

| ~2960-2850 | C-H | Stretching |

| ~1740 | C=O (Ester) | Stretching |

| ~1460 | C-H | Bending |

| ~1170 | C-O (Ester) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of this compound is 158.24 g/mol .[2] The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule.

| m/z | Relative Abundance | Possible Fragment |

| 158 | Low | [M]⁺ (Molecular Ion) |

| 129 | Moderate | [M - C₂H₅]⁺ |

| 101 | High | [M - C₄H₉]⁺ |

| 88 | Very High | McLafferty rearrangement product |

| 57 | High | [C₄H₉]⁺ |

| 29 | Moderate | [C₂H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).[3]

-

Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Data Acquisition : Place the sample in an NMR tube and acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.[4]

IR Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition : Place the salt plates in the sample holder of an FTIR spectrometer and record the spectrum. A background spectrum of the clean salt plates should be taken first and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).

-

Ionization : The sample molecules are ionized, commonly using electron impact (EI) or chemical ionization (CI).

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection : The abundance of each ion is measured by a detector to generate the mass spectrum.

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the fragmentation pattern of this compound in mass spectrometry.

References

Physical properties of Methyl 2-ethylhexanoate (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of Methyl 2-ethylhexanoate (B8288628), a widely utilized ester in the flavor, fragrance, and chemical intermediate industries. This document outlines its boiling point and density, supported by experimental methodologies for their determination.

Core Physical Properties

Methyl 2-ethylhexanoate, an organic compound with the molecular formula C9H18O2, is a colorless liquid with a characteristic fruity odor.[1] A comprehensive summary of its primary physical properties is presented below.

Data Presentation

| Physical Property | Value | Conditions |

| Boiling Point | 176.5 °C | at 760 mmHg[2][3] |

| 82 °C | at 24 Torr[1][4] | |

| Density | 0.874 g/cm³ | at 20 °C[2] |

| 0.8719 g/cm³ | at 20 °C[1][4] | |

| Molecular Weight | 158.24 g/mol | |

| Vapor Pressure | 1.09 mmHg | at 25 °C[2] |

| Flash Point | 59.4 °C |

Experimental Protocols

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For an accurate determination, methods such as distillation or the Thiele tube method are commonly used.[5]

1. Distillation Method: A simple distillation apparatus is set up using a round-bottom flask, a condenser, a thermometer, and a collection vessel. The this compound sample, along with boiling chips, is placed in the flask and heated. The temperature is recorded when the vapor temperature stabilizes as the liquid condenses and is collected. It is crucial that the thermometer bulb is positioned correctly, just below the side arm of the distillation head, to ensure an accurate reading of the vapor temperature.[5][6]

2. Thiele Tube Method: This microscale method is suitable for small sample volumes. A small amount of the ester is placed in a fusion tube, and an inverted capillary tube is added. The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil. As the sample is heated, a stream of bubbles will emerge from the capillary tube. The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[5]

Density Determination

Density, the mass per unit volume, is a fundamental physical property. For liquids like this compound, a pycnometer or a hydrometer is typically used for accurate measurement.

1. Pycnometer Method: A pycnometer, a flask with a specific, known volume, is first weighed empty. It is then filled with the this compound sample and weighed again. The density is calculated by dividing the mass of the sample by the known volume of the pycnometer. Temperature control is critical for this measurement, as density is temperature-dependent.

2. Hydrometer Method: A hydrometer, a calibrated instrument, is floated in a cylinder containing the ester. The density is read directly from the scale on the hydrometer at the point where the liquid surface meets the stem. This method is quicker but may be less accurate than the pycnometer method.

Visualized Workflows and Relationships

To further elucidate the processes involved in characterizing and synthesizing this compound, the following diagrams are provided.

Caption: Experimental workflow for determining the boiling point and density of an ester.

Caption: Synthesis of this compound via Fischer esterification.

References

Antifungal Activity of Methyl 2-ethylhexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-ethylhexanoate (B8288628), a volatile organic compound (VOC), has emerged as a molecule of interest within the scientific community due to its demonstrated antifungal properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antifungal activity of Methyl 2-ethylhexanoate, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel antifungal agents.

Data Presentation: In Vitro Antifungal Efficacy

This compound has been identified as a component of the volatile emissions from various microorganisms, including species of Streptomyces, Collimonas, Lysobacter, and the fungus Metarhizium.[1] Its antifungal activity has been reported against a range of fungal species. The available quantitative data on its efficacy is summarized below.

| Fungal Species | Assay Type | Concentration/Dosage | Effect | Reference |

| Valsa mali | Not Specified | EC50 = 1.93 μg/mL | 50% effective concentration | [2] |

| Colletotrichum gloeosporioides | Not Specified | Not Specified | Significant antifungal activity | [3][4] |

| Candida albicans | Not Specified | Not Specified | Significant antifungal activity | [3] |

| Fusarium graminearum | Disc Volatilization | 15 µL | Moderate inhibition | [1] |

| Botrytis cinerea | Disc Volatilization | 15 µL | Moderate inhibition | [1] |

Note: The majority of current research has identified this compound as part of a complex mixture of VOCs, and data on the pure compound is limited. The term "significant antifungal activity" is used in the referenced literature without providing specific quantitative values.

Experimental Protocols

The following are detailed methodologies that can be adapted for the evaluation of the antifungal activity of this compound. These protocols are based on standard practices for testing volatile antifungal agents.

Fungal Strains and Culture Conditions

-

Fungal Isolates: Obtain pure cultures of the desired fungal species from a reputable culture collection (e.g., ATCC, CBS).

-

Growth Medium: Potato Dextrose Agar (B569324) (PDA) or Sabouraud Dextrose Agar (SDA) are commonly used for the routine growth and maintenance of fungal cultures.

-

Incubation: Cultures should be incubated at a temperature and duration optimal for the specific fungal species, typically ranging from 25-30°C for 3-7 days.

Antifungal Susceptibility Testing: Disc Volatilization Assay

This method is suitable for assessing the antifungal activity of volatile compounds like this compound.

-

Preparation of Fungal Inoculum:

-

Prepare a spore suspension by flooding the surface of a mature fungal culture with sterile saline solution (0.85% NaCl) containing a wetting agent (e.g., 0.05% Tween 80).

-

Gently scrape the surface with a sterile loop to dislodge the spores.

-

Transfer the spore suspension to a sterile tube and adjust the concentration to a desired level (e.g., 1 x 10^6 spores/mL) using a hemocytometer.

-

-

Assay Procedure:

-

In the center of a Petri dish containing a suitable agar medium, place a sterile filter paper disc (e.g., 6 mm in diameter).

-

Inoculate the agar plate with the prepared fungal spore suspension by evenly spreading a defined volume over the surface.

-

Apply a specific volume (e.g., 10-50 µL) of pure this compound onto the filter paper disc.

-

Seal the Petri dish with parafilm to create a closed environment and prevent the escape of the volatile compound.

-

Incubate the plates under optimal conditions for the test fungus.

-

A control plate with a filter paper disc treated with a sterile solvent (e.g., ethanol) should be included.

-

-

Data Analysis:

-

After the incubation period, measure the diameter of the zone of inhibition (the area around the disc where fungal growth is absent).

-

Alternatively, for fungi that do not produce a clear zone, the percentage of growth inhibition can be calculated using the formula:

-

% Inhibition = [(C - T) / C] x 100

-

Where 'C' is the average diameter of the fungal colony in the control plate and 'T' is the average diameter of the fungal colony in the treated plate.[3]

-

-

Determination of Minimum Inhibitory Concentration (MIC)

For a more quantitative assessment, a broth microdilution method can be adapted for volatile compounds, though this can be challenging. A more common approach for VOCs is a vapor phase MIC assay.

-

Vapor Phase MIC Assay:

-

Prepare a series of two-fold dilutions of this compound in a suitable volatile solvent.

-

In a multi-well plate, add a standard volume of fungal spore suspension in broth to each well.

-

In a separate, larger sealed container (e.g., a desiccator or a sealed plastic box), place the inoculated multi-well plate.

-

Place small, open vials containing the different concentrations of this compound within the sealed container, ensuring no direct contact with the multi-well plate.

-

Incubate the entire setup. The volatile compound will create a saturated atmosphere at a concentration dependent on its vapor pressure and the initial concentration in the vial.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible fungal growth in the wells.

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow and a speculative mechanism of action for antifungal VOCs.

Mechanism of Action

The precise molecular mechanism of antifungal action for this compound has not been extensively elucidated in the currently available literature. However, based on the known mechanisms of other antifungal volatile organic compounds, a multi-targeted mode of action can be postulated.

As a lipophilic molecule, this compound is likely to readily diffuse across the fungal cell wall and interact with the plasma membrane. This interaction can disrupt membrane integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. Furthermore, VOCs can penetrate the cell and interfere with crucial cellular processes. This may include the disruption of mitochondrial function, leading to the generation of reactive oxygen species (ROS) and oxidative stress. Direct inhibition of essential enzymes involved in metabolic pathways is another plausible mechanism. The cumulative effect of these cellular insults results in the observed inhibition of fungal growth.

Conclusion and Future Directions

This compound is a promising volatile antifungal agent with demonstrated activity against several fungal species. However, the current body of research is in its nascent stages. To fully realize the potential of this compound, further in-depth studies are required. Future research should focus on:

-

Broad-spectrum Activity Screening: A comprehensive evaluation of the antifungal spectrum of pure this compound against a wide range of clinically and agriculturally important fungi.

-

Quantitative Susceptibility Testing: Determination of MIC and Minimum Fungicidal Concentration (MFC) values for susceptible fungal species.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by this compound in fungal cells.

-

In Vivo Efficacy: Assessment of the antifungal activity of this compound in relevant in vivo models.

A more complete understanding of the antifungal properties of this compound will be instrumental in guiding its potential development as a novel therapeutic or agricultural antifungal agent.

References

Methyl 2-Ethylhexanoate as a Microbial Volatile Organic Compound: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Volatile organic compounds (VOCs) are crucial mediators of microbial interactions and represent a vast, largely untapped source of novel bioactive molecules. This technical guide provides an in-depth exploration of methyl 2-ethylhexanoate (B8288628), a volatile ester with recognized antifungal properties. While direct microbial biosynthesis of this compound is not extensively documented, this guide synthesizes current knowledge on its chemical characteristics, plausible biosynthetic pathways in microbes, its biological activity, and detailed protocols for its detection and analysis in microbial studies. This document is intended to serve as a comprehensive resource for researchers investigating microbial VOCs and their potential applications in drug development and other industrial sectors.

Introduction to Methyl 2-Ethylhexanoate

This compound (C9H18O2) is a branched-chain fatty acid methyl ester characterized by a fruity odor.[1] While it has established applications in the flavor and fragrance industries, its role as a microbial volatile organic compound (MVOC) is an emerging area of interest.[1][2] Its designation as a volatile substance with antifungal activity underscores its potential significance in microbial ecology and for the discovery of novel antimicrobial agents.[3][4][5][6][7]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective study, including the development of appropriate analytical methods.

| Property | Value | Reference |

| Molecular Formula | C9H18O2 | [2] |

| Molecular Weight | 158.24 g/mol | [2] |

| CAS Number | 816-19-3 | [8] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity | [1] |

| Boiling Point | 82 °C at 24 Torr | [1] |

| Density | 0.8719 g/cm³ at 20 °C | [1] |

| SMILES | CCCCC(CC)C(=O)OC | [3] |

| InChI Key | KICUISADAVMYCJ-UHFFFAOYSA-N | [2] |

Microbial Origin and Biosynthesis of this compound

Direct evidence for the de novo biosynthesis of this compound by specific microbial strains remains limited in publicly available literature. However, a plausible pathway for its formation in microbial communities, particularly in environments containing synthetic materials, can be postulated.

Hypothetical Biosynthetic Pathway

The formation of this compound in a microbial context is likely a multi-step process involving the breakdown of larger molecules and subsequent enzymatic modification. A potential pathway is the microbial degradation of plasticizers, which are common in various environments, including indoor settings where fungal growth is observed.

-

Degradation of Plasticizers: Certain bacteria and fungi possess the enzymatic machinery to degrade plasticizers, leading to the release of 2-ethylhexanol.

-

Oxidation to 2-Ethylhexanoic Acid: Microorganisms can then oxidize 2-ethylhexanol to its corresponding carboxylic acid, 2-ethylhexanoic acid.[9]

-

Esterification: The final step involves the esterification of 2-ethylhexanoic acid with methanol. This reaction is likely catalyzed by microbial enzymes such as esterases or acyltransferases, which are known to be involved in the synthesis of various volatile esters in fungi and bacteria.[10][11]

Caption: Hypothetical microbial pathway for this compound formation.

Biological Activity and Potential Signaling

This compound is primarily recognized for its antifungal activity.[3][4][5][6][7] The precise mechanism of this activity is not well-defined for this specific compound, but it likely shares mechanisms with other volatile fatty acid esters that disrupt fungal cell integrity and function.

Plausible Antifungal Mechanism of Action

Based on the known effects of other microbial volatile organic compounds, a plausible mechanism for the antifungal action of this compound can be proposed. This involves the disruption of the fungal cell membrane, leading to a cascade of downstream effects that inhibit growth and may ultimately lead to cell death.

Caption: A proposed mechanism for the antifungal activity of this compound.

While there is no direct evidence of this compound's involvement in specific microbial signaling pathways like quorum sensing, its ability to disrupt cell membranes suggests it could interfere with signal reception and transduction processes located at the cell surface. Further research is warranted to explore these potential effects.

Experimental Protocols for the Study of this compound as an MVOC

The analysis of this compound as a microbial volatile organic compound typically involves headspace sampling followed by gas chromatography-mass spectrometry (GC-MS). Solid-phase microextraction (SPME) is a widely used, solvent-free technique for the pre-concentration of volatile and semi-volatile compounds from the headspace of microbial cultures.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

This protocol outlines a general procedure for the qualitative and semi-quantitative analysis of this compound from microbial cultures.

Materials:

-

Microbial culture (bacterial or fungal) grown on appropriate solid or liquid medium.

-

Sterile, airtight glass vials (e.g., 20 mL) with PTFE/silicone septa.

-

SPME fiber assembly with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).

-

SPME manual holder.

-

Heating block or water bath.

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

This compound standard for identification and calibration.

Procedure:

-

Sample Preparation:

-

For solid cultures, a plug of agar (B569324) with microbial growth is excised and placed in the headspace vial.

-

For liquid cultures, an aliquot of the culture is transferred to the vial.

-

A control vial containing only the sterile medium should be prepared to identify background volatiles.

-

-

Incubation and Equilibration:

-

Seal the vials and incubate at the optimal growth temperature for the microorganism for a defined period to allow for the accumulation of VOCs in the headspace.

-

Prior to extraction, equilibrate the vials at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to promote the partitioning of volatiles into the headspace.

-

-

HS-SPME Extraction:

-

Manually insert the pre-conditioned SPME fiber through the septum into the headspace of the vial, ensuring the fiber does not touch the sample.

-

Expose the fiber to the headspace for a standardized time (e.g., 30-60 minutes) to allow for the adsorption of volatiles.

-

-

Desorption and GC-MS Analysis:

-

Immediately after extraction, retract the fiber and insert it into the heated injection port of the GC.

-

Desorb the analytes from the fiber onto the GC column. The injection port temperature should be optimized for efficient desorption (e.g., 250 °C).

-

Separate the volatile compounds on a suitable GC column (e.g., DB-5ms). The oven temperature program should be optimized to achieve good separation of the target analyte from other volatiles.

-

Detect and identify the compounds using the mass spectrometer. Identification of this compound is confirmed by comparing the retention time and mass spectrum with that of a pure standard.

-

Quantitative Analysis:

For quantitative analysis, a calibration curve can be generated by spiking known concentrations of this compound standard into sterile medium and analyzing the headspace using the same HS-SPME-GC-MS method.

References

- 1. Frontiers | ML364 exerts the broad-spectrum antivirulence effect by interfering with the bacterial quorum sensing system [frontiersin.org]

- 2. This compound | C9H18O2 | CID 102491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 816-19-3 | MOLNOVA [molnova.com]

- 4. This compound | Volatile | Antifungal | TargetMol [targetmol.com]

- 5. orbi.uliege.be [orbi.uliege.be]

- 6. mdpi.com [mdpi.com]

- 7. Biocontrol Potential of Yeast-Produced Volatile Organic Compounds Against Aspergillus carbonarius: Affecting Fungal Growth, Ochratoxin Production and Gene Expression – Department of Microbiology [microbiology.sc.mahidol.ac.th]

- 8. Hexanoic acid, 2-ethyl-, methyl ester [webbook.nist.gov]

- 9. Effects of 2-ethylhexanoic acid on the production of reactive oxygen species in human polymorphonuclear leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of fruity ethyl esters by acyl coenzyme A: alcohol acyltransferase and reverse esterase activities in Oenococcus oeni and Lactobacillus plantarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Unravelling the hidden power of esterases for biomanufacturing of short-chain esters - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Methyl 2-ethylhexanoate as an Insect Semiochemical: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-ethylhexanoate (B8288628) is a branched-chain fatty acid ester recognized for its pleasant, fruity aroma, leading to its use in the flavor and fragrance industries.[1][2] While listed as a floral compound in chemical ecology databases, its specific role as an intraspecific insect pheromone component is not documented in current scientific literature. However, as a volatile organic compound (VOC) emitted by plants, it holds potential as a semiochemical, specifically a kairomone, influencing insect behavior by signaling the presence of a food source or host plant. This technical guide provides a framework for the investigation of methyl 2-ethylhexanoate as an insect semiochemical. It outlines established experimental protocols for its detection and for the characterization of insect electrophysiological and behavioral responses. Furthermore, it details generalized pathways for the biosynthesis of similar ester compounds in insects and for olfactory signal transduction. Due to the absence of specific quantitative data for this compound in an insect behavioral context, illustrative data from a well-studied floral attractant, methyl salicylate, is presented as a comparative example.

Introduction to this compound

This compound (C₉H₁₈O₂) is an organic ester with a molecular weight of approximately 158.24 g/mol .[2][3] It is a colorless liquid characterized by a fruity scent.[2] This compound is found in various plants and contributes to their floral scent profiles, suggesting a potential role in mediating insect-plant interactions.[4] While many insect pheromones are fatty acid derivatives, there is currently no direct evidence to classify this compound as a pheromone.[5][6] Therefore, this guide will focus on the methodologies required to investigate its potential as a kairomone—a chemical cue emitted by one species that benefits a receiving species.

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₈O₂ |

| Molecular Weight | 158.24 g/mol [2] |

| CAS Number | 816-19-3[3] |

| Appearance | Colorless liquid[2] |

| Odor | Fruity[2] |

| Boiling Point | 176-177 °C @ 760 mmHg (est.)[6] |

| Vapor Pressure | 1.09 mmHg @ 25 °C (est.)[6] |

Experimental Protocols for Investigating Insect Responses

The following protocols are standard methodologies used in chemical ecology to identify and characterize the effects of volatile compounds on insect behavior.

Collection and Analysis of Volatiles

Objective: To determine if this compound is present in the headspace of a relevant plant or if it is produced by an insect.

Methodology: Headspace Volatile Collection and Gas Chromatography-Mass Spectrometry (GC-MS)

-

Headspace Collection: Volatiles from a plant (e.g., flowers, leaves) or an insect are collected using a dynamic headspace collection system. Purified air is passed over the sample enclosed in a glass chamber, and the exiting air is drawn through a trap containing a sorbent material (e.g., Porapak Q, Tenax) to capture the VOCs.

-

Solvent Elution: The trapped volatiles are eluted from the sorbent with a high-purity solvent such as hexane (B92381) or dichloromethane.

-

GC-MS Analysis: The extract is injected into a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Gas Chromatography: The compounds in the extract are separated based on their volatility and interaction with a capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up over time to allow for the separation of compounds with different boiling points.

-

Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum for each compound.

-

-

Identification: The mass spectrum of an unknown peak is compared to a library of known spectra (e.g., NIST/Wiley). The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of an authentic synthetic standard.

Electrophysiological Screening

Objective: To determine if the antennae of a target insect species can detect this compound.

Methodology: Electroantennography (EAG)

-

Antennal Preparation: An antenna is carefully excised from a live, immobilized insect. The tip and base of the antenna are placed into two glass capillary electrodes containing a saline solution, which make contact with silver wires to transmit the signal.[7]

-

Stimulus Preparation: A serial dilution of synthetic this compound in a solvent (e.g., hexane or paraffin (B1166041) oil) is prepared. A small amount (e.g., 10 µL) of each dilution is applied to a filter paper strip, and the solvent is allowed to evaporate. The filter paper is then placed inside a Pasteur pipette. A solvent-only pipette serves as a control.

-

Odor Delivery: The prepared antenna is placed in a continuous stream of purified and humidified air. The tip of the stimulus pipette is inserted into a hole in the main air tube, and a puff of air is delivered through the pipette, carrying the odorant over the antenna.

-

Signal Recording: The electrical potential changes across the antenna (the EAG response) are amplified and recorded by a computer. The amplitude of the depolarization is measured in millivolts (mV).[8]

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD): For complex mixtures, the effluent from the GC column can be split, with one part going to the MS detector and the other to a prepared insect antenna.[9] This allows for the precise identification of which compounds in a natural extract elicit an antennal response.

Behavioral Bioassays

Objective: To determine the behavioral response (attraction, repulsion, or no effect) of an insect to this compound.

Methodology: Y-Tube Olfactometer Assay

-

Apparatus: A Y-shaped glass tube is used, with a single entry arm and two choice arms. Purified and humidified air is passed through both choice arms towards the entry arm.

-

Treatment and Control: A dispenser (e.g., a rubber septum or filter paper) treated with a known quantity of this compound in a solvent is placed in the airflow of one choice arm. A dispenser with solvent only is placed in the other arm as a control.

-

Insect Release: A single insect is released at the downwind end of the entry arm and allowed a set amount of time to make a choice. A choice is recorded when the insect walks or flies past a designated line in one of the choice arms.

-

Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. A chi-square test is typically used to determine if there is a statistically significant preference for the treatment or control.

Quantitative Data Presentation (Illustrative Example)

As there is no published quantitative data on the behavioral or electrophysiological responses of insects to this compound, the following tables present hypothetical data based on typical responses to a known floral attractant, methyl salicylate, for a model insect like the tobacco hawk moth (Manduca sexta).

Table 2: Hypothetical Electroantennogram (EAG) Responses of Manduca sexta to this compound

| Compound | Dose (µg on filter paper) | Mean EAG Response (mV ± SE) |

| Hexane (Control) | - | 0.1 ± 0.02 |

| This compound | 1 | 0.5 ± 0.08 |

| This compound | 10 | 1.2 ± 0.15 |

| This compound | 100 | 2.5 ± 0.21 |

Table 3: Hypothetical Behavioral Responses of Manduca sexta in a Y-Tube Olfactometer Assay

| Treatment Arm | Control Arm | N | % Choice Treatment | % Choice Control | No Choice | p-value (Chi-Square) |

| This compound (10 µg) | Hexane | 50 | 70 | 30 | 0 | <0.05 |

Biosynthetic and Signaling Pathways

Putative Biosynthesis of Branched-Chain Esters

This compound is a branched-chain fatty acid ester. In insects, the biosynthesis of fatty acid-derived pheromones typically starts from acetyl-CoA and involves a series of chain-elongation and modification steps.[10][11] The biosynthesis of a branched-chain ester like this compound would likely involve the incorporation of propionyl-CoA or other branched precursors during fatty acid synthesis.

References

- 1. slunik.slu.se [slunik.slu.se]

- 2. Buy this compound, (S)- | 143005-67-8 [smolecule.com]

- 3. This compound | C9H18O2 | CID 102491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The Pherobase Floral Compound: this compound (C9H18O2) [pherobase.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 9. peerj.com [peerj.com]

- 10. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insect pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chirality and Enantiomeric Forms of Methyl 2-ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-ethylhexanoate (B8288628), a branched-chain fatty acid ester, possesses a chiral center at the second carbon atom, leading to the existence of two enantiomeric forms: (R)-methyl 2-ethylhexanoate and (S)-methyl 2-ethylhexanoate. While the racemic mixture is utilized in the flavor and fragrance industries for its characteristic fruity aroma, the individual enantiomers may exhibit distinct biological activities and sensory properties. This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the enantiomers of methyl 2-ethylhexanoate, intended to support research and development in pharmaceuticals, agrochemicals, and material sciences.

Introduction to the Chirality of this compound

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in stereochemistry with profound implications in pharmacology and material science. This compound (C₉H₁₈O₂) is a chiral molecule due to the presence of a stereocenter at the C2 position, which is bonded to four different substituents: a hydrogen atom, an ethyl group, a butyl group, and a methoxycarbonyl group. This results in two enantiomers, (R)- and (S)-methyl 2-ethylhexanoate, which are mirror images of each other.

While enantiomers share identical physical properties in an achiral environment, such as boiling point and density, they can exhibit significantly different biological activities and sensory perceptions due to their distinct three-dimensional arrangements. The differential interaction of enantiomers with chiral biological receptors is a critical consideration in drug development, as one enantiomer may be therapeutically active while the other could be inactive or even harmful. For instance, the precursor acid, 2-ethylhexanoic acid, demonstrates stereoselective teratogenic activity, with the (R)-enantiomer being teratogenic and the (S)-enantiomer showing no such effects.[1]

Physicochemical Properties

The physicochemical properties of racemic this compound have been well-documented. However, specific data for the individual enantiomers are not widely available in the literature. The properties of the racemate provide a baseline for understanding the characteristics of the individual enantiomers.

| Property | Racemic this compound | (S)-Methyl 2-ethylhexanoate | (R)-Methyl 2-ethylhexanoate |

| CAS Number | 816-19-3 | 143005-67-8 | Not available |

| Molecular Formula | C₉H₁₈O₂ | C₉H₁₈O₂ | C₉H₁₈O₂ |

| Molecular Weight | 158.24 g/mol [1] | 158.24 g/mol [1] | 158.24 g/mol |

| Boiling Point | 176.5 °C at 760 mmHg[2][3] | 82 °C at 24 Torr[1][4] | Not available |

| Density | 0.874 g/cm³[2] | 0.8719 g/cm³ at 20 °C[1][4] | Not available |

| Specific Rotation ([α]D) | 0° | Not available | Not available |

| Odor | Fruity[4][5] | Fruity[4] | Not available |

Synthesis of this compound Enantiomers

The synthesis of enantiomerically enriched or pure this compound can be approached through two main strategies: asymmetric synthesis to directly obtain a specific enantiomer, or the resolution of a racemic mixture.

Racemic Synthesis

The most common method for synthesizing racemic this compound is the direct Fischer esterification of 2-ethylhexanoic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid.[4]

Experimental Protocol: Racemic Synthesis of this compound

Materials:

-

2-Ethylhexanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-ethylhexanoic acid and an excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water and saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer of the target molecule. This can be achieved through various methods, including the use of chiral auxiliaries or enzymatic catalysis.

This method involves the use of a chiral auxiliary to control the stereochemistry of the reaction. For the synthesis of the precursor, 2-ethylhexanoic acid, chiral auxiliaries such as (R)- and (S)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP and SAMP) have been successfully employed.[1] The resulting enantiomerically pure acid can then be esterified to yield the corresponding methyl ester.

Conceptual Workflow: Asymmetric Synthesis via Chiral Auxiliary

Figure 1. Asymmetric synthesis of (S)-methyl 2-ethylhexanoate.

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. This can be applied to either the esterification of racemic 2-ethylhexanoic acid or the hydrolysis of racemic this compound.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Materials:

-

Racemic this compound

-

Immobilized Lipase (B570770) B from Candida antarctica (Novozym® 435)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)

-

Anhydrous organic solvent (e.g., hexane (B92381) or methyl tert-butyl ether)

-

Standard laboratory glassware for biphasic reactions

Procedure:

-

In a reaction vessel, create a biphasic system by adding the phosphate buffer and the organic solvent.

-

Dissolve a known quantity of racemic this compound in the organic phase.

-

Add the immobilized lipase to the reaction mixture.

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C).

-

Monitor the reaction progress by taking aliquots from the organic phase and analyzing them by chiral gas chromatography to determine the conversion and enantiomeric excess (e.e.) of the remaining ester and the formed acid.

-

Stop the reaction at approximately 50% conversion by filtering off the enzyme.

-

Separate the organic and aqueous phases. The organic phase will contain the unreacted, enantiomerically enriched this compound. The aqueous phase will contain the salt of the enantiomerically enriched 2-ethylhexanoic acid, which can be recovered by acidification and extraction.

Separation and Analysis of Enantiomers

The separation and quantification of the enantiomers of this compound are crucial for determining enantiomeric purity and for studying the properties of the individual stereoisomers. Chiral chromatography is the most common and effective method for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile enantiomers. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), typically a cyclodextrin (B1172386) derivative.

Experimental Protocol: Chiral Gas Chromatography of this compound Enantiomers

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Chiral capillary column (e.g., a column coated with a derivative of β-cyclodextrin).

GC Conditions (starting point for optimization):

-

Carrier Gas: Helium

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 80 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 2-5 °C/min) to a final temperature (e.g., 150 °C).

-

Injection Mode: Split

Procedure:

-

Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane or dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the sample into the GC.

-

The enantiomers will be separated on the chiral column and detected by the FID, resulting in two distinct peaks for the (R) and (S) enantiomers.

-

The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another effective method for enantiomeric separation, particularly for less volatile compounds or for preparative-scale separations. Polysaccharide-based chiral stationary phases are commonly used.

Experimental Protocol: Chiral High-Performance Liquid Chromatography of this compound Enantiomers

Instrumentation:

-

HPLC system with a UV detector.

-

Chiral column (e.g., a polysaccharide-based CSP such as Chiralcel® or Chiralpak®).

HPLC Conditions (starting point for optimization):

-

Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol. The exact ratio will need to be optimized for the specific column and compound.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 210 nm

Procedure:

-

Prepare a solution of the this compound sample in the mobile phase.

-

Inject the sample onto the HPLC system.

-

The enantiomers will be separated on the chiral column and detected by the UV detector.

-

Calculate the enantiomeric excess from the peak areas of the eluted enantiomers.

Biological Activity and Applications

While the racemic mixture of this compound is primarily used in the flavor and fragrance industries for its fruity scent, the distinct biological activities of its enantiomers are an area of growing interest.[4] The known stereospecific teratogenicity of the precursor acid, 2-ethylhexanoic acid, underscores the importance of studying the biological effects of the individual ester enantiomers.[1]

One study has suggested that this compound possesses antifungal activity and could be used to study anthrax, although the stereospecificity of this activity was not detailed.[6]

Conclusion

The chirality of this compound presents both challenges and opportunities in various scientific and industrial fields. The ability to synthesize, separate, and characterize the individual (R) and (S) enantiomers is crucial for unlocking their unique properties and potential applications. This technical guide has provided a foundational overview of the key methodologies for working with these chiral molecules, offering a starting point for further research and development. The provided experimental protocols serve as a practical resource for scientists and researchers aiming to explore the distinct world of this compound enantiomers.

Diagrams

Figure 2. Enzymatic kinetic resolution of this compound.

Figure 3. Workflow for chiral GC analysis.

References

- 1. This compound | 816-19-3 | MOLNOVA [molnova.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound, (S)- | C9H18O2 | CID 40565506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound, (S)- | 143005-67-8 [smolecule.com]

- 5. CAS 816-19-3: this compound | CymitQuimica [cymitquimica.com]

- 6. molnova.com [molnova.com]

An In-depth Technical Guide to the Solubility of Methyl 2-ethylhexanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-ethylhexanoate (B8288628) in various organic solvents. Due to a lack of extensive publicly available quantitative data, this document focuses on providing detailed experimental protocols for determining solubility, which is a critical parameter in various applications, including formulation development, chemical synthesis, and purification processes.

Methyl 2-ethylhexanoate is an ester recognized for its pleasant fruity odor and is utilized in the flavor and fragrance industries.[1][2] It presents as a colorless to pale yellow liquid and is known to be soluble in organic solvents while having limited solubility in water.[1][2]

Data Presentation

A systematic search of scientific literature and chemical databases did not yield comprehensive quantitative data on the solubility of this compound in a wide range of organic solvents. The table below is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method | Reference |

| Methanol | 25 | Data not available | Data not available | ||

| Ethanol | 25 | Soluble[3] | Data not available | [3] | |

| Acetone | 25 | Data not available | Data not available | ||

| Diethyl Ether | 25 | Data not available | Data not available | ||

| Ethyl Acetate | 25 | Data not available | Data not available | ||

| Dichloromethane | 25 | Data not available | Data not available | ||

| Chloroform | 25 | Data not available | Data not available | ||

| Toluene | 25 | Data not available | Data not available | ||

| n-Hexane | 25 | Data not available | Data not available | ||

| Cyclohexane | 25 | Data not available | Data not available |

Note: The term "Soluble" indicates a qualitative observation. Quantitative data is essential for precise applications and should be determined experimentally.

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. Below are detailed methodologies for three common and reliable techniques for determining the solubility of a liquid solute like this compound in organic solvents.

1. Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It relies on the evaporation of the solvent from a saturated solution and weighing the remaining solute.

Materials and Apparatus:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or watch glass

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of a separate liquid phase of the solute ensures that the solution is saturated.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Withdrawal and Weighing:

-

Once equilibrium is reached, cease agitation and allow the undissolved solute to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the clear, saturated supernatant using a pre-calibrated pipette.

-

Transfer the aliquot to a pre-weighed evaporating dish or watch glass.

-

-

Solvent Evaporation and Final Weighing:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without causing degradation or evaporation of the this compound (a temperature below its boiling point of approximately 176-177°C at atmospheric pressure is recommended).[3]

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporating dish containing the solute residue on an analytical balance.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation:

-

The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Weight of residue (g) / Volume of aliquot (mL)) * 100

-

2. Spectroscopic Method (UV-Vis)

This method is suitable if this compound exhibits a chromophore that absorbs in the UV-Vis region. A calibration curve is required.

Materials and Apparatus:

-

This compound

-

Selected organic solvent (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Thermostatic shaker or water bath

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform serial dilutions to create a series of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method to prepare a saturated solution at a constant temperature.

-

-

Sample Analysis:

-

Withdraw a small, precise volume of the clear supernatant from the saturated solution.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility.

-

3. Chromatographic Method (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when only small sample volumes are available.[4][5]

Materials and Apparatus:

-

This compound

-

Selected organic solvent (HPLC-grade)

-

HPLC system with a suitable detector (e.g., UV or Refractive Index)

-

Appropriate HPLC column

-

Volumetric flasks and pipettes

-

Syringe filters

-

Thermostatic shaker or water bath

Procedure:

-

Method Development and Calibration:

-

Develop an HPLC method capable of separating and quantifying this compound from any potential impurities.

-

Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve by plotting peak area versus concentration.[4]

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method.

-

-

Sample Analysis:

-

Withdraw an aliquot of the clear supernatant.

-

Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

-

If necessary, dilute the filtered sample with the mobile phase to fall within the concentration range of the calibration curve.

-

Inject the prepared sample into the HPLC system and record the chromatogram.

-

-

Calculation:

-

Determine the concentration of the sample from the peak area using the calibration curve.

-

Calculate the solubility in the original saturated solution, taking into account any dilution.

-

Mandatory Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General workflow for determining the solubility of a compound.

References

Thermochemical Profile of Methyl 2-ethylhexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical data for Methyl 2-ethylhexanoate (B8288628) (C₉H₁₈O₂). It is intended for researchers, scientists, and professionals in drug development who require such data for process design, safety analysis, and computational modeling. This document summarizes the known physical properties and discusses the significant lack of experimentally determined thermochemical data for this specific compound. In the absence of direct data, this guide presents information for a closely related isomer, ethyl 2-methylhexanoate, as a point of reference and details the standard experimental methodologies for determining the key thermochemical properties of organic esters.

Introduction

Methyl 2-ethylhexanoate (CAS No: 816-19-3) is an organic ester with applications in various fields, including as a fragrance ingredient.[1][2][3] A thorough understanding of its thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, is crucial for chemical process optimization, thermal hazard assessment, and the development of predictive thermodynamic models. However, a comprehensive search of the scientific literature reveals a notable scarcity of experimentally determined thermochemical data for this specific compound.[4] This guide aims to collate the available information and provide a framework for understanding and potentially determining these essential parameters.

Physicochemical Properties of this compound

While extensive thermochemical data is lacking, several fundamental physicochemical properties for this compound have been reported. These are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₈O₂ | [3][5] |

| Molecular Weight | 158.24 g/mol | [3][5] |

| CAS Number | 816-19-3 | [2][5] |

| Boiling Point | 176.5 °C at 760 mmHg | [5][6] |

| Density | 0.874 g/cm³ | [5][6] |

| Vapor Pressure | 1.09 mmHg at 25 °C | [1][6] |

| Flash Point | 59.4 °C | [5][6] |

| Water Solubility | 202 mg/L at 20 °C | [6] |

Thermochemical Data for a Structural Isomer: Ethyl 2-methylhexanoate

In the absence of data for this compound, the critically evaluated data for its structural isomer, ethyl 2-methylhexanoate (C₉H₁₈O₂), from the NIST/TRC Web Thermo Tables can serve as a useful, albeit cautionary, reference.[7] It is crucial to recognize that structural differences will lead to variations in thermochemical properties. The data for ethyl 2-methylhexanoate is presented in Table 2.

Table 2: Critically Evaluated Thermochemical Data for Ethyl 2-methylhexanoate

| Property | Phase | Value | Temperature (K) | Source |

| Enthalpy of Formation | Liquid | - | - | [7] |

| Gas | - | - | [7] | |

| Enthalpy of Vaporization | - | Varies with Temp. | 255 - 632 | [7] |

| Heat Capacity (Cp) | Ideal Gas | Varies with Temp. | 200 - 1000 | [7] |

| Heat Capacity at Saturation | Liquid | Varies with Temp. | 250 - 619.36 | [7] |

Note: Specific values for enthalpy of formation are not provided in the search result summary for ethyl 2-methylhexanoate, but their existence in the database is indicated.[7]

Experimental Protocols for Thermochemical Data Determination

The following sections describe the standard experimental methodologies that would be employed to determine the key thermochemical properties of this compound.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is most accurately determined through combustion calorimetry.[8][9] This technique measures the heat released during the complete combustion of the compound in a high-pressure oxygen environment.

Experimental Workflow:

-

Sample Preparation: A precise mass of high-purity this compound is placed in a crucible within a high-pressure vessel, known as a bomb calorimeter.[10]

-

Pressurization: The bomb is filled with high-pressure, pure oxygen.

-

Immersion: The bomb is submerged in a known quantity of water in a thermally insulated container (the calorimeter). The initial temperature of the water is precisely measured.

-

Ignition: The sample is ignited electrically.

-

Temperature Measurement: The complete combustion of the ester releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. This temperature change is meticulously recorded.[10][11]

-

Calculation: The heat of combustion (ΔcH°) is calculated from the temperature rise and the predetermined heat capacity of the calorimeter system.[8] The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Enthalpy of Vaporization via Transpiration Method

The enthalpy of vaporization (ΔvapH°), the energy required to transform a liquid into a gas, can be determined by measuring the vapor pressure of the substance as a function of temperature.[12][13] The transpiration method is a common technique for this purpose.[14][15]

Experimental Workflow:

-

Saturation: A stream of an inert gas (e.g., nitrogen) is passed at a slow, controlled flow rate through or over a sample of this compound maintained at a constant temperature.[12][14] The gas stream becomes saturated with the vapor of the ester.

-

Condensation: The gas-vapor mixture is then passed through a cold trap, where the ester vapor is condensed and collected.

-

Quantification: The amount of the condensed ester is determined, typically by mass or through chromatographic analysis.[12]

-

Vapor Pressure Calculation: The vapor pressure at that temperature is calculated from the amount of condensed vapor and the volume of the inert gas that passed through the system, assuming the ideal gas law.

-

Temperature Dependence: The experiment is repeated at several different temperatures.

-

Clausius-Clapeyron Analysis: The enthalpy of vaporization is then calculated from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.

Heat Capacity via Differential Scanning Calorimetry (DSC)

The specific heat capacity (Cp) of liquid this compound can be measured as a function of temperature using Differential Scanning Calorimetry (DSC).[16][17] This method measures the difference in heat flow between the sample and a reference material as a function of temperature.

Experimental Workflow:

-

Sample and Reference Preparation: A small, precisely weighed sample of this compound is sealed in a sample pan (e.g., aluminum). An identical empty pan serves as the reference.

-

Baseline Measurement: The DSC is run with both the sample and reference pans empty to establish a baseline heat flow.

-

Standard Measurement: A known standard material, typically sapphire, is run under the same conditions to calibrate the instrument.

-

Sample Measurement: The sample pan containing this compound is placed in the DSC along with the empty reference pan. The system is subjected to a controlled temperature program (e.g., heating at a constant rate of 5-10 K/min).[17]

-

Heat Flow Analysis: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature.

-

Calculation: The specific heat capacity of the sample is calculated by comparing the heat flow to the sample with that of the sapphire standard and the baseline.[16]

Visualization of Thermochemical Relationships

The following diagram illustrates the logical relationships between key thermochemical properties and the experimental techniques used for their determination.

Conclusion

References

- 1. methyl 2-ethyl hexanoate, 816-19-3 [thegoodscentscompany.com]

- 2. This compound | C9H18O2 | CID 102491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound, (S)- | 143005-67-8 [smolecule.com]

- 4. Hexanoic acid, 2-ethyl-, methyl ester [webbook.nist.gov]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. WTT- Under Construction Page [wtt-pro.nist.gov]

- 8. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enthalpy of combustion of alcohols isomeric ethers data trend graph explaining trend pattern determining delta H combustion comparison of alcohols with ethers equations calculations advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 11. tsfx.edu.au [tsfx.edu.au]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. acp.copernicus.org [acp.copernicus.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. mt.com [mt.com]

The Enigmatic Presence of Methyl 2-ethylhexanoate in the Botanical and Entomological Realms: A Technical Exposition

For the attention of researchers, scientists, and professionals in drug development, this technical guide delves into the current understanding of the natural occurrence of Methyl 2-ethylhexanoate (B8288628), a branched-chain ester, within the plant and insect kingdoms. This document provides a comprehensive summary of its detection, a plausible biosynthetic pathway, and detailed experimental methodologies for its analysis.

Natural Occurrence of Methyl 2-ethylhexanoate in the Plant Kingdom

This compound has been identified as a volatile organic compound (VOC) in the floral headspace of at least two plant species from the Cucurbitaceae family: the ridge gourd (Luffa acutangula) and the bitter gourd (Momordica charantia).[1][2][3] The identification was first reported in a study by Fernando and Grün in 2001, which utilized headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) to analyze the floral volatiles of these plants.[1][2][3]

Quantitative Data Summary

Due to the limited accessibility of the full dataset from the primary literature, a precise quantitative summary is not possible. However, based on the available information, the presence of this compound in the floral volatiles of the specified plants can be summarized as follows:

| Plant Species | Family | Plant Part | Compound | Detection Status |

| Luffa acutangula (Ridge Gourd) | Cucurbitaceae | Flower | This compound | Identified[1][3] |

| Momordica charantia (Bitter Gourd) | Cucurbitaceae | Flower | This compound | Identified[1][2] |

Occurrence of this compound in the Insect Kingdom

Despite extensive searches of chemical ecology and entomology literature, there is currently no direct scientific evidence to confirm the natural occurrence of this compound in any insect species, either as a pheromone, allomone, kairomone, or a component of its cuticle or secretions. While many esters are known to play crucial roles in insect communication, this specific branched-chain ester has not been identified in published insect volatile profiles. Further research is required to definitively rule out its presence in the vast and diverse insect world.

Experimental Protocols

The primary methodology for the identification of this compound in plants has been Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[1] The following is a detailed, generalized protocol based on standard practices for the analysis of floral volatiles.

Headspace Solid-Phase Microextraction (HS-SPME)

Objective: To extract and concentrate volatile organic compounds from the headspace of plant material.

Materials:

-

Freshly collected flowers (Luffa acutangula or Momordica charantia)

-

SPME device with a suitable fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Glass vials with PTFE/silicone septa

-

Heating block or water bath

Procedure:

-

Enclose a known mass of freshly excised flowers in a sealed glass vial.

-

Allow the volatiles to equilibrate in the headspace of the vial for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30-40°C).

-

Expose the SPME fiber to the headspace of the vial for a specific duration (e.g., 30-60 minutes) to allow for the adsorption of volatile compounds.

-

Retract the fiber into the needle and immediately introduce it into the GC-MS injector for thermal desorption.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the volatile compounds extracted by SPME.

Typical GC-MS Parameters:

-

Injector: Splitless mode, temperature ~250°C.

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program:

-

Initial temperature: ~40-50°C, hold for 2-5 minutes.

-

Ramp: Increase at a rate of 5-10°C/min to ~200-250°C.

-

Final hold: Maintain the final temperature for 5-10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: ~230°C.

-

Transfer Line Temperature: ~280°C.

-

Data Analysis:

-

Identification of this compound is achieved by comparing the obtained mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST).

-

Quantification can be performed by comparing the peak area of the compound with that of an internal or external standard.

graph experimental_workflow {

layout=dot;

rankdir=LR;

node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#4285F4"];

Plant_Sample [label="Plant Material (Flowers)"];

Vial [label="Sealed Vial"];

SPME_Fiber [label="SPME Fiber Exposure"];

GC_MS [label="GC-MS Analysis"];

Data_Analysis [label="Data Analysis"];

Identification [label="Compound Identification"];

Plant_Sample -> Vial [label="Enclosure"];

Vial -> SPME_Fiber [label="Headspace Sampling"];

SPME_Fiber -> GC_MS [label="Thermal Desorption"];

GC_MS -> Data_Analysis [label="Data Acquisition"];

Data_Analysis -> Identification [label="Spectral Matching"];

}

A proposed biosynthetic pathway for this compound in plants.

Conclusion